Pro-Gly

Description

Properties

IUPAC Name |

2-(pyrrolidine-2-carbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKSNIBMTUYWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-57-6 | |

| Record name | Prolylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

What is the biochemical structure of Pro-Gly dipeptide

An In-Depth Technical Guide to the Biochemical Structure of the Pro-Gly Dipeptide

Introduction

The this compound dipeptide, formed from the amino acids proline (Pro) and glycine (B1666218) (Gly), represents a fundamental structural motif in biochemistry with profound implications for peptide and protein architecture. This dipeptide is of particular interest to researchers due to the unique conformational properties imparted by its constituent residues. Proline, with its side chain cyclized back onto the backbone amine, is the most conformationally restricted amino acid. In stark contrast, glycine, lacking a side chain beyond a single hydrogen atom, is the most flexible. This combination of extreme rigidity and flexibility makes the this compound sequence a potent director of polypeptide chain folding, frequently initiating turns and loops that are critical for protein tertiary structure and function.

Molecular Composition and Peptide Bond Formation

The this compound dipeptide is formed via a dehydration synthesis (condensation) reaction. The carboxyl group (-COOH) of L-proline reacts with the amino group (-NH2) of glycine. A molecule of water is eliminated, and a peptide bond (an amide bond) is formed between the carbonyl carbon of proline and the nitrogen atom of glycine.

-

Proline (Pro, P): A unique secondary amino acid (an imino acid) where the side chain is a five-membered pyrrolidine (B122466) ring. This ring structure restricts the rotation around the N-Cα bond (the phi, φ, dihedral angle) to a narrow range of values, typically around -60°.

-

Glycine (Gly, G): The simplest amino acid, with a single hydrogen atom as its side chain. This lack of a bulky side chain allows for a much wider range of φ and ψ (psi) dihedral angles compared to other amino acids, granting significant local flexibility to the polypeptide chain.[1]

The resulting this compound structure has the chemical formula C7H12N2O3. The peptide bond itself is planar due to resonance, which gives it a partial double-bond character. This planarity restricts rotation around the C-N bond (the omega, ω, dihedral angle).[2][3]

The cis-trans Isomerization of the Peptidyl-Prolyl Bond

A critical feature of the peptide bond preceding a proline residue (the X-Pro bond) is its ability to adopt both trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations with a relatively small energy difference.[4][5] While the trans form is generally favored in most peptide bonds by a significant margin due to steric hindrance, the cyclic nature of proline reduces the steric clash in the cis form.[4] This makes the cis conformation energetically more accessible for peptidyl-prolyl bonds, with the cis isomer accounting for 5-10% of such bonds in folded proteins.[6] This isomerization acts as a molecular switch, influencing protein folding kinetics, stability, and function.[4][7]

Conformational Propensity: The β-Turn

The this compound sequence is a highly effective motif for initiating β-turns, which are secondary structures that reverse the direction of the polypeptide chain.[8][9] A β-turn involves four consecutive amino acid residues (denoted i, i+1, i+2, and i+3). The this compound moiety typically occupies the i+1 (Pro) and i+2 (Gly) positions.

The conformational constraints of proline pre-organize the chain for a turn, while the flexibility of glycine allows it to adopt the necessary dihedral angles to complete the tight reversal.[10][11] Specifically, the D-Pro-Gly sequence is known to be an excellent stabilizer of β-hairpins.[12] In solution, the this compound peptide often adopts a C10/β-turn structure, which is characterized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth.[9]

Quantitative Structural Data

The precise geometry of the this compound dipeptide can be defined by its bond lengths, bond angles, and dihedral angles. While these values can vary slightly depending on the specific conformer and the experimental or computational method used for determination, typical values for peptide backbones provide a reliable reference.

| Parameter | Atoms Involved | Typical Value (Å or °) | Reference |

| Bond Lengths | |||

| Peptide Bond (C-N) | Pro(C) - Gly(N) | ~1.32 - 1.35 Å | [13] |

| Cα - C Bond | Pro(Cα) - Pro(C) | ~1.53 Å | [3] |

| N - Cα Bond | Gly(N) - Gly(Cα) | ~1.47 Å | [3] |

| C=O Bond | Pro(C) = Pro(O) | ~1.23 Å | [3] |

| Dihedral Angles | |||

| Phi (φ) - Proline | C(i-1) - N(i) - Cα(i) - C(i) | ~ -60° | [14][15] |

| Psi (ψ) - Proline | N(i) - Cα(i) - C(i) - N(i+1) | Varies | [14][15] |

| Phi (φ) - Glycine | C(i) - N(i+1) - Cα(i+1) - C(i+1) | Broadly Distributed | [1][14] |

| Psi (ψ) - Glycine | N(i+1) - Cα(i+1) - C(i+1) - N(i+2) | Broadly Distributed | [1][14] |

| Omega (ω) - trans | Cα(i) - C(i) - N(i+1) - Cα(i+1) | ~180° | [2][5] |

| Omega (ω) - cis | Cα(i) - C(i) - N(i+1) - Cα(i+1) | ~0° | [2][5] |

Experimental Protocols for Structural Determination

The three-dimensional structure of this compound and related peptides is elucidated through several high-resolution biophysical techniques.

X-ray Crystallography

X-ray crystallography provides atomic-resolution static structures of molecules in their crystalline state.

Detailed Methodology:

-

Peptide Synthesis and Purification: The dipeptide is first synthesized, typically using solid-phase peptide synthesis (SPPS), and purified to homogeneity, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

-

Crystallization: The purified peptide is dissolved at a high concentration and subjected to a wide range of conditions (e.g., varying precipitants, pH, temperature, and salts) to induce the formation of well-ordered, single crystals.[17][18] Vapor diffusion (hanging or sitting drop) is the most common method.[19]

-

Data Collection: A suitable crystal is mounted and exposed to a collimated beam of X-rays, often at a synchrotron source for high intensity.[20] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a distinct diffraction pattern that is recorded on a detector.[17]

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. This requires solving the "phase problem," which can be done through methods like molecular replacement (if a similar structure is known) or anomalous dispersion (if heavy atoms are incorporated).[17] An atomic model is then built into the electron density map and computationally refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, providing a more physiological representation than a static crystal structure.[21][22]

Detailed Methodology:

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically water (with 10% D₂O) or a deuterated organic solvent, at a concentration of ~0.5-1 mM.[23]

-

Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key experiments for peptides include:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few bonds (e.g., within a single amino acid residue).

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., all protons within a single residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is the primary source of long-range distance restraints for structure calculation.[21]

-

-

Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the peptide sequence.

-

Structural Restraint Generation:

-

Distance Restraints: The intensity of NOESY cross-peaks is proportional to the distance between the corresponding protons (I ∝ 1/r⁶).

-

Dihedral Angle Restraints: The coupling constants (e.g., ³JHNα) measured from high-resolution spectra can be related to the φ dihedral angle via the Karplus equation.[23]

-

-

Structure Calculation and Validation: The collected restraints are used as input for computational algorithms (e.g., molecular dynamics, distance geometry) to generate an ensemble of structures consistent with the NMR data. This ensemble represents the conformational flexibility of the peptide in solution.[24][25]

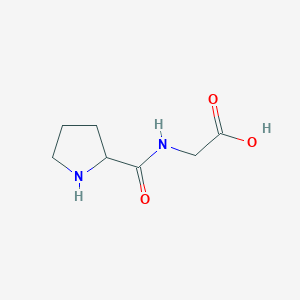

Visualization of this compound Dipeptide Structure

The following diagram illustrates the covalent structure of the this compound dipeptide, highlighting the key functional groups and the peptide bond.

References

- 1. youtube.com [youtube.com]

- 2. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]

- 3. ruppweb.org [ruppweb.org]

- 4. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cis-trans isomerization of peptoid residues in the collagen triple-helix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. Propensities to form the β-turn and β-hairpin structures of d-Pro-Gly and Aib-d-Ala containing peptides: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Sequence dependent folding motifs of the secondary structures of Gly-Pro and this compound containing oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Kinemage [kinemage.biochem.duke.edu]

- 12. A new turn structure for the formation of beta-hairpins in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. Naive Prediction of Protein Backbone Phi and Psi Dihedral Angles Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]

- 18. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journals.iucr.org [journals.iucr.org]

- 21. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [ouci.dntb.gov.ua]

- 23. mdpi.com [mdpi.com]

- 24. Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Purification of Pro-Gly Dipeptide

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Prolyl-Glycine (Pro-Gly) is a fundamental structural motif found in various biologically active peptides and proteins, including collagen. Its unique conformational properties, influenced by the rigid pyrrolidine (B122466) ring of proline, make it a subject of significant interest in peptidomimetics, drug discovery, and materials science.[1] The synthesis and purification of this seemingly simple dipeptide, however, present specific challenges that require careful methodological consideration. This guide provides an in-depth overview of the core techniques employed for the synthesis and purification of this compound, complete with experimental protocols and comparative data.

Synthesis of this compound Dipeptide

The formation of the peptide bond between proline and glycine (B1666218) can be achieved through several strategies, primarily categorized as Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. The choice of method depends on the desired scale, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS)

Developed by R.B. Merrifield, SPPS is the most common method for peptide synthesis due to its efficiency and potential for automation.[2] The process involves assembling the peptide chain on an insoluble polymer resin, which allows for the easy removal of excess reagents and byproducts through simple filtration and washing.[2][3]

Core Principles:

-

Anchoring: The C-terminal amino acid (Glycine) is first attached to the solid support (resin).

-

Deprotection: The temporary protecting group on the α-amino group of the resin-bound glycine is removed.

-

Coupling: The next N-terminally protected amino acid (Proline) is activated and coupled to the free amino group of glycine.

-

Iteration: These steps are repeated until the desired sequence is assembled.

-

Cleavage: The completed dipeptide is cleaved from the resin, and all side-chain protecting groups (if any) are removed simultaneously.

Common SPPS Chemistries for this compound:

-

Fmoc/tBu Strategy: This is the most widely used approach. The N-terminus is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while any reactive side chains (not applicable for this compound) are protected by acid-labile groups like tert-butyl (tBu).[4]

-

Boc/Bzl Strategy: This older strategy uses the acid-labile tert-Butoxycarbonyl (Boc) group for the N-terminus and benzyl-based (Bzl) groups for side chains, which are removed by strong acids like hydrofluoric acid (HF).[2]

A significant challenge in the SPPS of this compound is the formation of diketopiperazine (DKP) . This side reaction occurs when the deprotected N-terminal amino group of the dipeptide (this compound-resin) attacks the ester linkage to the resin, leading to intramolecular cyclization and premature cleavage of the cyclic dipeptide from the support.[5] Peptides with proline or glycine at the C-terminal position are particularly susceptible to this side reaction.[5]

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound

-

Resin Preparation:

-

Start with a pre-loaded Fmoc-Gly-Wang resin or a similar acid-sensitive resin.

-

Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 5-10 minutes. Drain and repeat once.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

-

Coupling of Proline:

-

In a separate vial, dissolve Fmoc-Pro-OH (3-4 equivalents relative to resin loading), a coupling reagent like HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.

-

Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (3-4 times) and Dichloromethane (DCM) (3-4 times).

-

-

Final Deprotection and Cleavage:

-

Treat the resin with 20% piperidine in DMF to remove the final Fmoc group from Proline.

-

Wash thoroughly with DMF and DCM, then dry the resin under vacuum.

-

Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude this compound dipeptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

Solution-Phase Peptide Synthesis (LPPS)

LPPS, also known as classical peptide synthesis, involves carrying out all reactions in a homogeneous solution.[6] While more labor-intensive due to the need for purification of intermediates after each step, it is highly scalable and avoids issues like DKP formation associated with resin linkers.[7][8]

Core Principles:

-

Protection: The α-amino group of Proline is protected (e.g., with Boc or Z-group), and the α-carboxyl group of Glycine is protected (e.g., as a methyl or benzyl (B1604629) ester).[8]

-

Activation & Coupling: The carboxyl group of the protected Proline is activated using a coupling reagent (e.g., DCC, EDC) and then reacted with the protected Glycine ester.[8][9]

-

Work-up and Purification: The resulting protected dipeptide is purified from byproducts, typically through extraction and crystallization.

-

Deprotection: The protecting groups are removed in final steps to yield the this compound dipeptide.

Enzymatic Synthesis

Chemoenzymatic peptide synthesis utilizes hydrolase enzymes (like papain or α-chymotrypsin) in reverse to catalyze the formation of peptide bonds.[10] This method offers high stereoselectivity under mild, aqueous conditions, eliminating the need for extensive protecting group strategies and reducing waste.[10] However, optimizing reaction conditions (pH, temperature, enzyme/substrate concentrations) can be challenging, and the scope of applicable enzymes is limited.[10]

Table 1: Comparison of this compound Synthesis Methods

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |

| Principle | Stepwise assembly on an insoluble polymer resin.[3] | Stepwise assembly in a homogeneous solution.[6] | Enzyme-catalyzed peptide bond formation.[10] |

| Speed | Fast, amenable to automation.[2] | Slow, labor-intensive. | Variable, can be slow. |

| Scalability | Typically for small to medium scale (mg to g). | Highly scalable (g to kg).[7] | Potentially scalable, but can be limited by enzyme cost/stability. |

| Purification | Final cleavage product is purified once.[2] | Intermediate purification required after each step. | Product purification can be simpler. |

| Key Advantage | Simplicity, speed, excess reagents easily removed.[3] | Scalability, well-defined intermediates. | High stereoselectivity, mild conditions, "green" chemistry.[10] |

| Key Disadvantage | Diketopiperazine (DKP) side reaction is common.[5] | Time-consuming, requires purification of intermediates. | Limited substrate scope, optimization can be difficult.[10] |

Diagram: General Workflow of Peptide Synthesis

Caption: General workflows for solid-phase and solution-phase synthesis of this compound.

Diagram: Mechanism of Diketopiperazine (DKP) Formation in SPPS

References

- 1. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. biosynth.com [biosynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bachem.com [bachem.com]

- 7. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Roles of Prolyl-Glycine in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide prolyl-glycine (Pro-Gly), a fundamental component of collagen and a product of its catabolism, is increasingly recognized for its diverse and critical roles in a multitude of cellular pathways. Beyond its structural function within the extracellular matrix, this compound and its derivatives, such as prolyl-glycyl-proline (PGP), act as signaling molecules, modulating processes ranging from cell growth and migration to neurotransmission and inflammation. This technical guide provides an in-depth exploration of the biological functions of this compound, detailing its involvement in key signaling cascades, presenting quantitative data on its interactions, and offering comprehensive experimental protocols for its study. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and target this compound-mediated pathways for therapeutic benefit.

Introduction

Prolyl-glycine (this compound) is a dipeptide composed of the amino acids proline and glycine (B1666218). Its rigid proline residue and the flexibility of the glycine residue impart unique structural properties to peptides and proteins in which it is found, most notably collagen. For decades, the significance of this compound was primarily attributed to its contribution to the stability of the collagen triple helix. However, recent research has unveiled a more dynamic and regulatory role for this dipeptide and its related oligopeptides in cellular signaling.

Emerging evidence demonstrates that this compound can be absorbed from the gut and is present in human plasma, where it can exert systemic effects.[1] Its biological activities are mediated through interactions with specific cellular receptors and transporters, initiating downstream signaling cascades that influence a wide array of physiological and pathological processes. This guide will systematically dissect these functions, providing a foundational understanding for further research and therapeutic development.

Key Signaling Pathways Involving Prolyl-Glycine

This compound and its derivatives have been implicated in several critical cellular signaling pathways. This section will detail the mechanisms of action and the physiological consequences of this compound's involvement in these cascades.

PepT1-Mediated IGF-1 Secretion via the JAK2/STAT5 Pathway

The peptide transporter 1 (PepT1), expressed in the intestine and other tissues, plays a crucial role in the absorption of di- and tripeptides. Studies have shown that this compound can be transported into cells via PepT1, where it triggers a signaling cascade that promotes the expression and secretion of Insulin-like Growth Factor 1 (IGF-1). This effect is mediated through the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) pathway.

The proposed mechanism involves the following steps:

-

This compound is transported into the cell by PepT1.

-

Intracellular this compound directly or indirectly leads to the phosphorylation and activation of JAK2.

-

Activated JAK2 then phosphorylates STAT5.

-

Phosphorylated STAT5 dimerizes and translocates to the nucleus.

-

In the nucleus, p-STAT5 acts as a transcription factor, binding to the promoter region of the IGF-1 gene and upregulating its expression.

-

Increased IGF-1 synthesis leads to its enhanced secretion from the cell.

This pathway highlights a direct link between dietary peptide absorption and the regulation of a key growth factor, with implications for metabolism, growth, and tissue repair.

Modulation of the Dopamine (B1211576) D2 Receptor

The tripeptide this compound-Pro (PGP) has been shown to interact with dopamine receptors, specifically acting as a modulator of the dopamine D2 receptor.[2] This interaction can influence dopaminergic neurotransmission, which is crucial for motor control, motivation, and cognition. While the exact binding site and mechanism of allosteric modulation are still under investigation, studies suggest that PGP can reduce the behavioral effects of dopamine receptor hyperfunction. This neuromodulatory role of a collagen-derived peptide opens up new avenues for exploring treatments for neurological and psychiatric disorders.

Role in Extracellular Matrix Dynamics and Cell Behavior

Collagen Stability

The repeating Gly-X-Y sequence, where X is often proline and Y is often hydroxyproline, is the hallmark of collagen. The presence of proline and its hydroxylated form in these positions is critical for the formation and stability of the collagen triple helix. The unique cyclic structure of proline restricts the conformational flexibility of the polypeptide chain, promoting the polyproline II-type helical conformation necessary for triple helix formation. The stability of the collagen triple helix is crucial for the mechanical integrity of connective tissues.

Cell Migration and Inflammation

The tripeptide this compound-Pro (PGP), a breakdown product of collagen, has been identified as a potent chemoattractant for neutrophils, a type of white blood cell crucial for the innate immune response. PGP is generated through the enzymatic activity of matrix metalloproteinases (MMPs) and prolyl endopeptidase on collagen fragments. It exerts its chemotactic effect by binding to and activating the CXCR2 receptor on neutrophils. This process is a key step in the inflammatory response, recruiting neutrophils to sites of injury or infection. However, excessive or prolonged PGP-mediated neutrophil recruitment can contribute to chronic inflammatory conditions.

Quantitative Data

A comprehensive understanding of the biological functions of this compound requires quantitative data on its interactions and physiological concentrations. The following tables summarize available data from the literature.

Table 1: Plasma Concentrations of this compound and Related Peptides

| Peptide | Condition | Concentration Range | Species | Reference |

| Hydroxyprolyl-glycine | After collagen hydrolysate ingestion | 0.063 - 0.221 µM (ratio to Pro-Hyp) | Human | [1] |

| This compound-Pro | Healthy and COPD subjects | 0.01 - 50 ng/mL | Human | [3] |

| Gly-Pro-Hyp | After collagen hydrolysate ingestion | Postprandial increase observed | Human | [4] |

Table 2: Binding Affinities and Potency of this compound and Related Peptides

| Peptide | Target | Assay Type | Value | Species | Reference |

| Gly-Pro-Glu | NMDA Receptor | L-[3H]glutamate binding inhibition | IC50 = 14.7 µM | Rat | [5] |

| This compound-Pro | Dopamine Receptors | In vitro receptor interaction | Qualitative interaction | Rat | [2] |

| Glycylsarcosine | PepT1 | Membrane depolarization | EC50 = 0.49 mM | Rat | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the study of this compound and its biological functions.

Western Blot for JAK2/STAT5 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of JAK2 and STAT5 in a cell-based assay.

Materials:

-

Cell line expressing PepT1 (e.g., Caco-2 or MDCK-PepT1)

-

Prolyl-glycine dipeptide

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT5, anti-total-STAT5

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound for a specified time course. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Cell Migration (Transwell) Assay

Objective: To assess the chemotactic effect of this compound-Pro on a specific cell type (e.g., neutrophils).

Materials:

-

Transwell inserts with appropriate pore size

-

24-well plates

-

Cell type of interest (e.g., isolated human neutrophils)

-

Chemoattractant (this compound-Pro)

-

Serum-free cell culture medium

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Microscope

Procedure:

-

Cell Preparation: Isolate and resuspend cells in serum-free medium.

-

Assay Setup:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add medium containing the chemoattractant (this compound-Pro) to the lower chamber.

-

Add serum-free medium without the chemoattractant to the lower chamber of control wells.

-

Add the cell suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration sufficient for cell migration (e.g., 1-4 hours for neutrophils).

-

Cell Staining and Quantification:

-

Remove the inserts and carefully wipe the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

-

Data Analysis: Compare the number of migrated cells in the presence and absence of the chemoattractant.

Conclusion and Future Directions

The dipeptide this compound and its derivatives are emerging as important signaling molecules with diverse biological functions. From regulating growth factor secretion and neurotransmission to modulating inflammatory responses and maintaining extracellular matrix integrity, the influence of these small peptides is far-reaching. The signaling pathways and cellular processes detailed in this guide provide a framework for understanding the multifaceted roles of this compound.

Future research should focus on several key areas:

-

Receptor Deconvolution: Identifying and characterizing the specific receptors for this compound and its derivatives will be crucial for elucidating their precise mechanisms of action.

-

Therapeutic Potential: The modulation of dopamine signaling and inflammatory pathways by this compound-related peptides suggests their potential as therapeutic agents for neurological and inflammatory diseases.

-

Nutraceutical Applications: Understanding the absorption and systemic effects of dietary this compound could lead to the development of novel nutraceuticals for promoting tissue health and repair.

The continued exploration of the biological functions of prolyl-glycine promises to uncover new therapeutic targets and strategies for a wide range of diseases, solidifying the importance of this simple dipeptide in complex cellular pathways.

References

- 1. Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel high-throughput pepT1 transporter assay differentiates between substrates and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Pro-Gly Dipeptide: A Comprehensive Technical Review of its Discovery, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Proline-Glycine (Pro-Gly), a fundamental component of collagen and elastin (B1584352), has emerged from being a simple structural motif to a bioactive signaling molecule with diverse physiological functions. This technical guide provides an in-depth exploration of the scientific literature surrounding this compound, from its initial identification to the elucidation of its mechanisms of action. This document details the key experimental findings, presents quantitative data in a structured format, and outlines the methodologies employed in seminal studies. Furthermore, it visualizes the known signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in cellular processes, offering insights for future research and therapeutic development.

Discovery and Historical Perspective

The scientific journey of this compound is intrinsically linked to the study of collagen and elastin, the most abundant proteins in the extracellular matrix. For decades, the Gly-Pro-X repeating sequence was recognized as the canonical motif of collagen's triple helix structure, providing it with stability and flexibility[1]. This compound itself was identified as a component of these proteins, but its potential bioactivity as a dipeptide remained largely unexplored.

A significant milestone in the history of this compound was its detection in human plasma following the oral ingestion of elastin hydrolysate[2][3]. This finding was crucial as it demonstrated that this compound could be absorbed into the bloodstream, suggesting it could exert systemic physiological effects. Subsequent research identified this compound as one of the serum prolyl dipeptides with detectable concentrations in normal human serum[2]. These discoveries shifted the perception of this compound from a mere structural component to a potentially bioactive molecule. Further studies have also investigated its formation from linear peptides and its presence in various tissues[4][5]. The cyclic form of this compound, cyclo(this compound), has also been identified from various natural sources, including marine microorganisms, and is known to be endogenous to the human body[6][7][8].

Biological Functions and Mechanisms of Action

This compound has been shown to exhibit a range of biological activities, influencing cellular signaling, gene expression, and tissue homeostasis.

Stimulation of Insulin-Like Growth Factor-1 (IGF-1) Expression and Secretion

One of the most well-characterized functions of this compound is its ability to promote the expression and secretion of Insulin-Like Growth Factor-1 (IGF-1), a hormone crucial for growth, metabolism, and cell survival[2]. In vitro studies using HepG2 cells, a human liver cancer cell line, demonstrated that this compound, but not a mixture of proline and glycine, significantly increased IGF-1 mRNA and protein levels[2]. This effect was also observed in vivo in mice[2].

The underlying mechanism involves the peptide transporter 1 (PepT1). This compound upregulates the expression of PepT1, and the knockdown of this transporter abolishes the this compound-induced increase in IGF-1[2]. Upon entering the cell via PepT1, this compound activates the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This compound enhances the phosphorylation of both JAK2 and STAT5, leading to the translocation of phospho-STAT5 to the nucleus and subsequent upregulation of IGF-1 gene expression[2].

Enhancement of Elastin Synthesis

This compound has been shown to significantly enhance the synthesis of elastin in normal human dermal fibroblasts (NHDF) without affecting cell proliferation[2][3]. This suggests a specific role for this compound in maintaining the integrity and elasticity of the skin and other connective tissues.

Neuroprotective and Neuroregenerative Potential

While direct evidence for this compound's neuroprotective effects is emerging, the related tripeptide, this compound-Pro (PGP), has demonstrated significant neuroregenerative and neuroprotective properties. PGP has been shown to accelerate the neuroregeneration of primary neuroglial cultures after mechanical injury[9]. It exerts its effects by reducing delayed glutamate-induced disturbances in calcium homeostasis, preventing mitochondrial dysfunction, and reducing astrogliosis[9]. Given that PGP is a derivative of this compound, these findings suggest a potential avenue for investigating the neuroactive properties of this compound itself. Furthermore, studies on glycine- and proline-containing peptides have indicated their potential as neuroprotectors under conditions of oxidative stress[10].

Anti-inflammatory and Antioxidant Activities

Derivatives of this compound containing a sulfonamide functionality have been synthesized and shown to possess anti-inflammatory and antioxidant activities[11]. These synthetic analogues demonstrate the potential for modifying the this compound backbone to develop novel therapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound and its derivatives, providing a comparative overview of concentrations, doses, and biological effects.

| In Vitro Study | Cell Line | This compound Concentration | Observed Effect | Reference |

| IGF-1 Expression | HepG2 | 0.2, 0.5, 1 mM | Increased IGF-1 mRNA and protein expression and secretion. | [2] |

| Elastin Synthesis | NHDF | > 0.1 µg/mL | Significantly enhanced elastin synthesis. | [3] |

| Neuroprotection (PGP) | Primary Neuroglial Cultures | 30 µM, 100 µM | Reduced cell death, restored calcium homeostasis and mitochondrial potential. | [9] |

| Cytoprotection | PC12 | 0.2–100 μM | Decreased the number of damaged cells under oxidative stress. | [10] |

| In Vivo Study | Animal Model | This compound Dose (Intraperitoneal) | Observed Effect | Reference |

| IGF-1 Secretion | C57BL/6J mice | 100 mg/kg | Increased IGF-1 protein expression and secretion in the liver. | [2] |

| Pharmacokinetic Study (Related Peptides in Rats) | Peptide | Administration Route | Dose | Absolute Oral Bioavailability | Reference |

| Gly-Pro | Intravenous | 5 mg/kg | - | - | [12][13] |

| Gly-Pro | Intragastric | 100 mg/kg | Very low systemic levels | - | [12][13] |

| Pro-Hyp | Intragastric | 100 mg/kg | - | 19.3% | [12][13] |

| Gly-Pro-Hyp | Intragastric | 100 mg/kg | - | 4.4% | [12][13] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature, offering a guide for researchers looking to replicate or build upon these findings.

Cell Culture and Treatment for IGF-1 Studies

-

Cell Line: HepG2 (human hepatocellular carcinoma).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: When cells reach approximately 80% confluence, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.2, 0.5, and 1 mM) or a combination of Proline and Glycine as a control.

-

Incubation Time: Cells are typically incubated for 6 or 24 hours.

-

Sample Collection: After incubation, the cell culture supernatant is collected to measure secreted IGF-1. The cells are harvested for analysis of IGF-1 mRNA and protein expression, as well as for studying intracellular signaling pathways.[2]

Western Blot Analysis for Signaling Pathway Elucidation

-

Cell Lysis: Treated and control cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of JAK2 and STAT5, as well as IGF-1 and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[2]

Animal Studies for In Vivo Effects

-

Animal Model: 6-week-old C57BL/6J mice.

-

Groups: Mice are randomly divided into control, this compound, and Pro+Gly groups.

-

Administration: Mice receive an intraperitoneal injection of physiological saline (control), this compound (100 mg/kg), or a mixture of Proline (58 mg/kg) and Glycine (42 mg/kg).

-

Treatment Duration: Studies can be acute (single injection) or chronic (daily injections for a specified period).

-

Sample Collection: At the end of the experiment, blood is collected for serum IGF-1 measurement, and liver tissue is harvested for analysis of IGF-1 expression and signaling pathway activation.

-

Ethical Considerations: All animal experiments must be approved by an institutional animal ethics committee.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Peptide Quantification

-

Sample Preparation: Biological samples (plasma, urine, or tissue homogenates) are subjected to protein precipitation, typically with acetonitrile (B52724). The supernatant is then collected, dried, and reconstituted in a suitable mobile phase.

-

Chromatography: The separation of peptides is performed on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: The eluted peptides are detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are used for quantification.

-

Data Analysis: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[12][14]

Visualizing the Science: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway for this compound's effect on IGF-1 and a typical experimental workflow for its investigation.

Caption: this compound induced IGF-1 expression signaling pathway.

Caption: A typical experimental workflow for investigating this compound bioactivity.

Future Directions and Therapeutic Implications

The growing body of evidence supporting the bioactivity of this compound opens up several avenues for future research and therapeutic development.

-

Elucidating Broader Biological Roles: Further investigation is needed to explore the full spectrum of this compound's biological activities. Its potential roles in neuroprotection, anti-inflammation, and tissue repair warrant more in-depth studies.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of this compound analogues could lead to the development of more potent and specific therapeutic agents. As demonstrated with sulfonamide derivatives, chemical modifications can enhance its pharmacological properties[11].

-

Pharmacokinetic and Bioavailability Optimization: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Strategies to improve its oral bioavailability could enhance its clinical utility.

-

Clinical Trials: Given its role in promoting IGF-1 and elastin synthesis, this compound could be investigated for its therapeutic potential in conditions such as age-related skin aging, sarcopenia, and certain metabolic disorders.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Frontiers | The Dipeptide this compound Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]

- 8. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulatory Peptide this compound-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats. | Semantic Scholar [semanticscholar.org]

- 14. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Pro-Gly: A Comprehensive Technical Guide to its Natural Sources and Endogenous Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide prolyl-glycine (Pro-Gly) has garnered increasing interest within the scientific community for its diverse physiological activities and potential therapeutic applications. As a constituent of collagen and elastin (B1584352), this compound is accessible through dietary sources and is also produced endogenously. This technical guide provides an in-depth exploration of the natural origins and endogenous synthesis of this compound, complete with quantitative data, detailed experimental methodologies for its analysis, and visualizations of its associated signaling pathways and experimental workflows.

Natural Sources of this compound

This compound is a dipeptide that is primarily derived from the hydrolysis of the proteins collagen and elastin. Consequently, foods rich in these proteins serve as the principal natural sources of this compound.

1.1. Collagen-Rich Foods

Collagen is the most abundant protein in animals and is a major component of connective tissues such as skin, bones, tendons, and ligaments. Dietary sources of collagen are, therefore, significant sources of this compound precursors.

-

Bone Broth: Long-simmered bones and connective tissues release collagen into the broth, which is then partially hydrolyzed into smaller peptides, including this compound.

-

Gelatin: Gelatin is derived from the partial hydrolysis of collagen.[1][2][3][4] It is a rich source of the amino acids glycine (B1666218) and proline, which are the building blocks of this compound.[1][3][4] Gelatin is commonly found in desserts, jellies, and as a thickening agent in various food products.

-

Animal Products: Meats, particularly tougher cuts with more connective tissue, as well as poultry with skin and fish are good sources of collagen.[5][6]

1.2. Elastin-Containing Foods

Elastin is another important protein found in connective tissues, providing elasticity. While less abundant than collagen, it also serves as a source of this compound. Food-derived elastin peptides, including this compound, have been identified in human plasma following the ingestion of elastin hydrolysate.[7]

Endogenous Production of this compound

The human body can synthesize this compound endogenously through the breakdown of its own collagen and elastin. Furthermore, the constituent amino acids, proline and glycine, can be synthesized de novo from precursors in central metabolic pathways.

2.1. Biosynthesis of Glycine and Proline

Glycine and proline are considered conditionally essential amino acids, meaning the body can produce them, but sometimes not in sufficient quantities, especially during times of illness or stress.[5]

-

Glycine Biosynthesis: Glycine can be synthesized from serine, which in turn is derived from the glycolytic intermediate 3-phosphoglycerate.[8][9] Other pathways for glycine synthesis include from threonine, choline, and hydroxyproline.[10][11]

-

Proline Biosynthesis: Proline is synthesized from glutamate, which is derived from the Krebs cycle intermediate α-ketoglutarate.[8][9] Arginine can also serve as a precursor for proline synthesis.

2.2. Formation from Protein Turnover

Endogenous collagen and elastin are continuously turned over, and their degradation by proteases can release dipeptides like this compound. The tripeptide this compound-Pro (PGP) is a known endogenous regulatory peptide produced from the hydrolysis of collagen and elastin.

Quantitative Data

The quantification of this compound in various sources can be challenging, and data is more readily available for its constituent amino acids or for related dipeptides after the ingestion of collagen hydrolysates.

| Source | Analyte | Concentration | Notes |

| Human Plasma (Post-Collagen Hydrolysate Ingestion) | This compound related dipeptide (Hyp-Gly) | Max. concentration of 4.2 µM (1h post-ingestion of 8g) | Hyp-Gly is a hydroxylated form of this compound. |

| Ratio of Hyp-Gly to Pro-Hyp | 0.063 - 0.221 | Pro-Hyp is another major dipeptide from collagen.[8] | |

| Human Plasma (Fasting) | Glycine | 211 µM (males), 248 µM (females) | Concentration of the free amino acid. |

| Human Cerebrospinal Fluid (CSF) | Glycine | < 12 µmol/L (age > 1 year) | Concentration of the free amino acid. |

| CSF/Plasma Glycine Ratio | 0.016 - 0.029 | ||

| Gelatin (from mammals) | Glycine | 27% of total amino acids | [1] |

| Proline | 16% of total amino acids | [1] | |

| Bone Broth (homemade) | Glycine | 800 - 1600 mg per 250 ml serving | Highly variable depending on preparation. |

Experimental Protocols

The following sections detail generalized methodologies for the extraction and quantification of this compound from biological and food matrices.

4.1. Extraction of this compound from Biological Fluids (e.g., Plasma)

This protocol is a synthesized method based on established procedures for small peptide extraction.

4.1.1. Materials

-

Plasma sample with added anticoagulant (e.g., EDTA)

-

Protease inhibitors

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

4.1.2. Procedure

-

Sample Collection and Stabilization: Collect blood in tubes containing an anticoagulant. Centrifuge to separate plasma. Immediately add protease inhibitors to prevent peptide degradation.

-

Protein Precipitation: To 1 volume of plasma, add 3 volumes of ice-cold acetonitrile. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate larger proteins.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the peptides.

-

Solid-Phase Extraction (SPE) for Cleanup and Concentration:

-

Conditioning: Condition a C18 SPE cartridge by passing through 1-2 column volumes of ACN, followed by 1-2 column volumes of aqueous 0.1% TFA.

-

Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2-3 column volumes of aqueous 0.1% TFA to remove salts and other hydrophilic impurities.

-

Elution: Elute the peptides with a solution of ACN in aqueous 0.1% TFA (e.g., 50-70% ACN).

-

-

Solvent Evaporation: Dry the eluted sample using a lyophilizer or a vacuum concentrator.

-

Reconstitution: Reconstitute the dried peptide extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

4.2. Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.

4.2.1. Materials

-

Extracted this compound sample

-

This compound analytical standard

-

Stable isotope-labeled this compound internal standard

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

4.2.2. Procedure

-

Preparation of Standards: Prepare a series of calibration standards of this compound in the same solvent as the reconstituted sample. Spike each standard and sample with a known concentration of the stable isotope-labeled internal standard.

-

Chromatographic Separation:

-

Inject the sample onto the reversed-phase HPLC column.

-

Separate this compound from other components using a gradient elution with mobile phases A and B. A typical gradient might start with a low percentage of B, which is gradually increased to elute this compound.

-

-

Mass Spectrometric Detection:

-

Introduce the column eluent into the ESI source of the mass spectrometer operating in positive ion mode.

-

Perform Multiple Reaction Monitoring (MRM) to detect this compound and its internal standard. This involves selecting the precursor ion (the protonated molecule [M+H]+) of this compound and a specific product ion generated by its fragmentation in the collision cell.

-

Monitor at least two MRM transitions for this compound for confirmation.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the standard.

-

Determine the concentration of this compound in the sample by interpolating the ratio of its peak area to that of the internal standard on the calibration curve.

-

Signaling Pathways and Experimental Workflows

5.1. This compound Signaling Pathway

This compound has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) through the PepT1-JAK2/STAT5 signaling pathway.[7]

5.2. Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from a biological sample involves several key steps from sample collection to final quantification.

Conclusion

This compound is a bioactive dipeptide with significant natural availability from collagen and elastin-rich foods, complemented by endogenous production. Its emerging role in cellular signaling pathways underscores the importance of accurate and robust analytical methods for its quantification in various biological and food matrices. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in drug development and nutritional science to further explore the physiological significance and therapeutic potential of this compound. Future research should focus on establishing a more comprehensive quantitative database of this compound in a wider range of natural sources to better understand its dietary intake and bioavailability.

References

- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolyzed Collagen—Sources and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. food.actapol.net [food.actapol.net]

- 9. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. mdpi.com [mdpi.com]

Pro-Gly in Extracellular Matrix Proteins: A Technical Guide to Structure, Function, and Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dipeptide Pro-Gly (proline-glycine) is a fundamental structural and functional motif within extracellular matrix (ECM) proteins, most notably collagen. Its unique stereochemical properties are critical for the formation and stability of the collagen triple helix, the primary structural element of the ECM that confers tensile strength to tissues. Beyond its structural role, this compound containing sequences, released during ECM turnover, act as bioactive "matrikines" that modulate cellular processes such as inflammation, proliferation, and migration through specific cell surface receptors. This technical guide provides an in-depth examination of the this compound motif, covering its structural significance, biophysical properties, and signaling functions. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of key biological pathways and workflows to serve as a comprehensive resource for researchers in cell biology, tissue engineering, and pharmacology.

The Structural Importance of the this compound Motif in Collagen

The stability and structure of collagen, the most abundant protein in mammals, are dictated by its unique primary sequence, characterized by a repeating Gly-X-Y triplet.[1][2] Within this triplet, the X and Y positions are frequently occupied by proline (Pro) and 4-hydroxyproline (B1632879) (Hyp), respectively, making the Gly-Pro-Hyp sequence the most common triplet in collagen at a frequency of 10.5%.[1] Proline alone constitutes approximately 17% of the amino acids in collagen.[2]

-

Glycine's Role: Glycine (B1666218) is essential as every third residue because it is the smallest amino acid, possessing only a hydrogen atom as its side chain. This minimal size allows it to occupy the sterically hindered central axis of the triple helix, enabling the three polypeptide chains (alpha-chains) to pack tightly together.[3]

-

Proline's Role: The imino acid proline has a rigid, cyclic structure that restricts the conformation of the polypeptide backbone. This pre-organizes the individual alpha-chains into a left-handed polyproline type II (PPII) helix, reducing the entropic cost of folding into the final right-handed triple helix.[1] The presence of proline and its hydroxylated form, hydroxyproline (B1673980), is therefore crucial for maintaining the helical structure and overall stability.[1]

The post-translational hydroxylation of proline residues in the Y-position to form hydroxyproline is a critical modification that significantly enhances the thermal stability of the collagen triple helix. This stabilization is not due to direct hydrogen bonds between chains but rather through a network of water-mediated hydrogen bonds.[1]

Biophysical Properties and Quantitative Analysis

The impact of the this compound motif and its surrounding residues on collagen stability can be quantitatively assessed using collagen mimetic peptides (CMPs). These synthetic peptides, typically consisting of repeating Gly-X-Y triplets, allow for precise biophysical characterization.

Thermal Stability of Collagen Mimetic Peptides

Thermal stability is a key indicator of triple helix integrity and is often measured as the melting temperature (Tm), the temperature at which 50% of the triple helix is denatured. Circular dichroism is commonly used to monitor this transition by tracking the change in ellipticity at approximately 225 nm. The data clearly show the profound stabilizing effect of prolyl hydroxylation.

| Peptide Sequence | Tm (°C) | Notes |

| (Pro-Pro-Gly)₁₀ | 26.0 °C | Represents a non-hydroxylated collagen model.[4] |

| (Pro-Hyp-Gly)₁₀ | 42.0 °C | Demonstrates the significant increase in stability from hydroxylation.[4] |

| (Pro-Hyp-Gly)₇ (Capped) | 53.2 °C | A shorter, capped peptide showing high stability.[5] |

| Zebrafish Type I Collagen (in vivo) | 34.2 - 36.4 °C | Stability is tuned based on the organism's environmental temperature.[6] |

Amino Acid Frequencies in Collagen

The prevalence of proline and glycine underscores their importance in ECM structure. Analysis of collagen sequences reveals a distinct pattern of amino acid usage.

| Amino Acid / Triplet | Frequency in Collagen | Significance |

| Glycine (Gly) | ~33% | Occupies every third position, essential for triple helix packing.[2] |

| Proline (Pro) | ~17% | Confers rigid PPII helical structure to individual chains.[2] |

| Gly-Pro-Hyp | 10.5% | The most abundant triplet, forming highly stable helical regions.[1] |

This compound Containing Peptides as Signaling Molecules (Matrikines)

During tissue injury, inflammation, or normal remodeling, the ECM is degraded by proteases such as matrix metalloproteinases (MMPs), releasing small peptide fragments. These fragments, or matrikines, are not inert byproducts but are biologically active molecules that can regulate cellular behavior.

The this compound-Pro (PGP) Motif and CXCR1/2 Signaling

The tripeptide this compound-Pro (PGP), and its acetylated form (Ac-PGP), are well-characterized matrikines derived from collagen degradation. They function as potent chemoattractants for neutrophils by acting as agonists for the G protein-coupled receptors CXCR1 and CXCR2.[7][8]

Binding of Ac-PGP to CXCR1/2 initiates a signaling cascade typical for chemokine receptors. This pathway is crucial for the inflammatory response but is also a target for modulating diseases characterized by excessive neutrophil infiltration.

References

- 1. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Crystal structure of the collagen triple helix model [(Pro-Pro-Gly)10]3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00176E [pubs.rsc.org]

- 6. The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of CXCR2 by extracellular matrix degradation product acetylated this compound-Pro has therapeutic effects against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

Physicochemical Properties of Pro-Gly in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Pro-Gly (Proline-Glycine) is a fundamental structural motif in proteins, notably collagen, and an active signaling molecule. Its physicochemical properties in aqueous solution are critical for understanding its biological function, stability, and formulation in therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound in aqueous environments, including volumetric, transport, and thermodynamic properties. Detailed experimental protocols for key characterization techniques are provided, alongside a discussion of its role in cellular signaling. Due to a notable gap in the literature regarding specific quantitative data for this compound, this guide also synthesizes information on its constituent amino acids, proline and glycine (B1666218), to provide a predictive framework for the dipeptide's behavior.

Introduction

This compound, a dipeptide formed from the amino acids proline and glycine, is of significant interest in various scientific disciplines. Structurally, the rigid pyrrolidine (B122466) ring of proline imposes significant conformational constraints on the peptide backbone, influencing protein folding and stability. Biologically, this compound and related peptides have been shown to act as signaling molecules, influencing pathways related to cell growth and inflammation.[1][2] In the context of drug development, understanding the solution behavior of peptides is paramount for formulation, delivery, and efficacy.

This guide aims to consolidate the available information on the physicochemical properties of this compound in aqueous solution, present detailed experimental methodologies for their determination, and visualize key relationships to aid researchers in this field.

Physicochemical Properties

The behavior of this compound in an aqueous solution is governed by the interplay of its molecular structure with the surrounding water molecules. Key properties include its volume in solution, how it affects the viscosity of the solution, and its solubility. While specific experimental data for this compound is limited, we can infer its likely properties by examining its constituent amino acids.

Volumetric Properties

Volumetric properties, such as the apparent molar volume and partial molar volume, provide insights into solute-solvent interactions. These are typically determined from precise density measurements of solutions at various concentrations and temperatures.

Table 1: Apparent and Partial Molar Volumes of Glycine and Proline in Aqueous Solution

| Amino Acid | Temperature (°C) | Apparent Molar Volume at infinite dilution (Vφ0) (cm3·mol-1) |

| Glycine | 25 | 43.19 |

| Proline | 25 | 74.30 |

Note: Data for individual amino acids are indicative and sourced from various studies on amino acid solutions. The Vφ0 for this compound would need to be experimentally determined but is expected to be roughly additive of its constituent parts, with corrections for the peptide bond formation.

Transport Properties

Transport properties, particularly viscosity, are crucial for understanding the flow behavior of this compound solutions, which is important for applications such as injectability of therapeutic formulations. The viscosity of a dilute solution can be described by the Jones-Dole equation, where the B-coefficient is an empirical constant that reflects solute-solvent interactions.

Table 2: Viscosity B-coefficients of Glycine and Proline in Aqueous Solution

| Amino Acid | Temperature (°C) | Viscosity B-coefficient (dm3·mol-1) |

| Glycine | 25 | 0.143 |

| Proline | 25 | 0.286 |

Note: Data for individual amino acids are indicative. A positive B-coefficient, as seen for both glycine and proline, suggests that the solute enhances the structure of the solvent (water).

Compressibility

Isentropic compressibility provides information about the hydration of the solute. It is calculated from measurements of the speed of sound in the solution. The apparent molar isentropic compressibility (Ks,φ) is a key parameter in these studies.

Solubility

The solubility of this compound in water is a fundamental property. One study found that in aqueous solutions containing 2-propanol, Gly-Pro generally exhibits higher solubility than this compound.[3] In pure water at 298.15 K, the solubility of this compound is significant, though quantitative values can vary between studies.

Table 3: Solubility of this compound in Aqueous Solutions

| Solvent System | Temperature (K) | Solubility (mol·kg-1) |

| Water | 298.15 | Data not explicitly found in searched literature |

| Water + 10 wt% 2-propanol | 298.15 | ~1.5 |

| Water + 20 wt% 2-propanol | 298.15 | ~1.0 |

| Water + 30 wt% 2-propanol | 298.15 | ~0.7 |

Note: Solubility data in 2-propanol solutions are from reference[3].

Experimental Protocols

The determination of the physicochemical properties of this compound in aqueous solution relies on a set of precise experimental techniques.

Density and Apparent Molar Volume Measurement

This protocol outlines the determination of the apparent molar volume of this compound in an aqueous solution.

References

Pro-Gly Dipeptide: A Technical Guide to In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Pro-Gly (Prolyl-glycine) dipeptide, a fundamental component of collagen and elastin (B1584352), is increasingly recognized for its bioactive properties beyond a simple structural role. As a product of extracellular matrix turnover, this compound and its related proline-containing peptides are present in circulation and can exert significant influence on cellular behavior. This technical guide provides an in-depth overview of the core in vitro mechanisms of action attributed to the this compound dipeptide and its closely related analogues. It consolidates key findings on its molecular targets, modulated signaling pathways, and resultant cellular effects. Detailed experimental protocols for seminal assays are provided, and quantitative data are presented for comparative analysis.

Core Mechanisms and Signaling Pathways

The in vitro bioactivity of this compound and its analogues is multifaceted, impacting a range of cell types including hepatocytes, fibroblasts, and neuronal cells. The key mechanisms involve interactions with specific transporters and modulation of intracellular signaling cascades.

Hepatocellular Effects: IGF-1 Regulation via PepT1-JAK2/STAT5 Pathway

A primary mechanism of this compound action is the promotion of Insulin-like Growth Factor 1 (IGF-1) expression and secretion. In vitro studies using the human hepatocellular carcinoma cell line HepG2 have elucidated a specific signaling pathway.

The process begins with the transport of this compound into the cell via the Peptide Transporter 1 (PepT1).[1] The presence of the dipeptide within the cell then triggers the activation of the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) signaling pathway.[1] This activation leads to an increase in the transcription of the IGF-1 gene, resulting in elevated synthesis and secretion of IGF-1 protein.[1] Knockdown of PepT1 using siRNA has been shown to abolish this effect, confirming the transporter's essential role in initiating the cascade.[1] Notably, a combination of proline and glycine (B1666218) amino acids administered alone does not replicate this effect, highlighting the specific activity of the dipeptide structure.[1]

Dermatological Effects: Extracellular Matrix (ECM) Synthesis

This compound and related collagen-derived dipeptides like Pro-Hyp play a crucial role in skin homeostasis. In vitro, this compound has been shown to significantly enhance elastin synthesis in normal human dermal fibroblasts (NHDF) without altering the rate of cell proliferation.[1]

The closely related dipeptide, Pro-Hyp, enhances the proliferation of human dermal fibroblasts and stimulates a significant increase in hyaluronic acid synthesis.[2] This is accompanied by an upregulation of hyaluronan synthase 2 (HAS2) mRNA levels.[2] Furthermore, the dipeptide Gly-Pro demonstrates anti-fibrotic activity by inhibiting TGF-β1-induced collagen synthesis in fibroblasts through the suppression of Smad2/3 phosphorylation and downregulation of the transcription factor ATF4.[3]

Neuroprotective Effects

This compound and the related tripeptide this compound-Pro (PGP) exhibit significant neuroprotective properties in vitro. Studies on PC12 rat pheochromocytoma cells show that this compound has a cytoprotective effect under conditions of oxidative stress.[4]

The tripeptide PGP has been investigated more extensively using a mechanical injury (scratch test) model in primary neuroglial cultures.[5][6] PGP treatment increases the survival of neuroglial cells by reducing cellular calcium overload and preventing mitochondrial dysfunction following injury.[5][7] It mitigates delayed glutamate-induced disturbances in calcium homeostasis and enhances the recovery of the damaged neuronal network by increasing intracellular levels of Brain-Derived Neurotrophic Factor (BDNF) and reducing astrogliosis.[5][6][7] One proposed mechanism for PGP is the reversible binding to NMDA receptors.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from key in vitro studies, providing effective concentrations and measured outcomes for this compound and related peptides.

| Peptide | Assay/Effect | Cell Type | Concentration(s) | Result | Citation(s) |

| This compound | IGF-1 mRNA & Protein Expression | HepG2 (Hepatocytes) | 0.5 mM - 1 mM | Significant increase in IGF-1 expression and secretion | [1] |

| Pro-Hyp | Cell Proliferation | Human Dermal Fibroblasts | 200 nmol/mL (~200 µM) | 1.5-fold increase in cell proliferation | [2] |

| Pro-Hyp | Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | 200 nmol/mL (~200 µM) | 3.8-fold increase in HA synthesis; 2.3-fold increase in HAS2 mRNA | [2] |

| Gly-Pro | Cytoprotection (Oxidative Stress) | PC12 (Neuronal) | 100 µM | 49% average decrease in damaged cells | [4] |

| cyclo(Gly-Pro) | Anti-Tumor Activity (IC50) | HepG2 (Hepatocytes) | 101.8 µM | Weak anti-tumor activity | [8] |

| cyclo(Gly-Pro) | Anti-Tumor Activity (IC50) | A549 (Lung Carcinoma) | 206 µM | Weak anti-tumor activity | [8] |

| cyclo(Gly-Pro) | Anti-Inflammatory (IC50) | RAW 264.7 (Macrophages) | 4.5 µg/mL | Inhibition of LPS-induced TNF-α release | [8] |

| This compound-Pro | Neuroprotection (Post-Injury) | Primary Neuroglial Culture | 30 µM | Reduced delayed cell death and Ca2+ dysregulation | [5][6][7] |

| This compound-Pro | Neuroprotection (Prophylactic) | Primary Neuroglial Culture | 100 µM | Prevented immediate increase in intracellular Ca2+ upon injury | [5][6][7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key in vitro assays used to characterize the mechanism of action of this compound.

Analysis of IGF-1 Expression in Hepatocytes

-